molecular formula C16H16BrNO4S B4881478 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate

2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B4881478
M. Wt: 398.3 g/mol
InChI Key: MRQKTMJWJDMPGR-UHFFFAOYSA-N
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Description

2-Bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound with the molecular formula C₁₆H₁₆BrNO₄S It is a derivative of glycine, where the amino group is substituted with a 2-bromobenzyl group and the carboxyl group is esterified with a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Bromination: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzyl bromide.

    Glycination: The 2-bromobenzyl bromide is then reacted with glycine in the presence of a base such as sodium hydroxide to form 2-bromobenzyl glycine.

    Sulfonylation: Finally, the 2-bromobenzyl glycine is esterified with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and glycination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of 2-azidobenzyl N-[(4-methylphenyl)sulfonyl]glycinate, 2-thiocyanatobenzyl N-[(4-methylphenyl)sulfonyl]glycinate, or 2-methoxybenzyl N-[(4-methylphenyl)sulfonyl]glycinate.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-aminobenzyl N-[(4-methylphenyl)sulfonyl]glycinate.

Scientific Research Applications

2-Brom

Properties

IUPAC Name

(2-bromophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-12-6-8-14(9-7-12)23(20,21)18-10-16(19)22-11-13-4-2-3-5-15(13)17/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQKTMJWJDMPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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